Cas no 1403864-33-4 ((1R,3S)-3-Amino-cycloheptanol)

(1R,3S)-3-Amino-cycloheptanol is a chiral cycloheptane derivative featuring both amino and hydroxyl functional groups at the 1 and 3 positions, respectively. Its stereospecific configuration (1R,3S) makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of bioactive molecules. The compound’s rigid cycloheptane backbone provides structural stability, while the functional groups offer versatile reactivity for further derivatization. Its high enantiopurity ensures consistent performance in chiral resolutions and catalyst design. (1R,3S)-3-Amino-cycloheptanol is commonly utilized in medicinal chemistry for scaffold modification and as a building block in peptidomimetics. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation or moisture.
(1R,3S)-3-Amino-cycloheptanol structure
(1R,3S)-3-Amino-cycloheptanol structure
Product Name:(1R,3S)-3-Amino-cycloheptanol
CAS No:1403864-33-4
MF:C7H15NO
MW:129.200102090836
MDL:MFCD32664134
CID:5150414
Update Time:2026-03-03

(1R,3S)-3-Amino-cycloheptanol Chemical and Physical Properties

Names and Identifiers

    • (1R,3S)-3-Amino-cycloheptanol
    • MDL: MFCD32664134
    • Inchi: 1S/C7H15NO/c8-6-3-1-2-4-7(9)5-6/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
    • InChI Key: GXQWZLUWOXOEHQ-NKWVEPMBSA-N
    • SMILES: [C@@H]1(O)CCCC[C@H](N)C1

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Additional information on (1R,3S)-3-Amino-cycloheptanol

The Role of (1R,3S)-3-Amino-Cycloheptanol (CAS No. 1403864-33-4) in Modern Chemical and Pharmaceutical Research

(1R,3S)-3-Amino-Cycloheptanol, a chiral cycloheptanol derivative with the CAS registry number 1403864-33-4, has emerged as a significant molecule in the intersection of organic synthesis and pharmacological innovation. This compound belongs to the broader class of cyclic secondary alcohols functionalized with amino groups, exhibiting unique structural features that enable its exploration in diverse applications ranging from drug discovery to advanced materials science.

Structurally characterized by a seven-membered cycloalkane ring bearing an amino group at the 3-position and a hydroxyl moiety at the 1-position, the stereochemistry of (1R,3S) configuration plays a critical role in its biological activity and synthetic utility. Recent studies have highlighted the importance of this specific stereoisomer over other enantiomers due to its enhanced binding affinity to protein targets involved in neurological pathways (Journal of Medicinal Chemistry, 2022). The rigidity imparted by the cycloheptane scaffold provides an ideal platform for modulating pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability.

In terms of synthetic accessibility, researchers have developed novel asymmetric methodologies to produce this compound with high enantiomeric excess (>99%). A groundbreaking approach published in Angewandte Chemie (2021) utilizes palladium-catalyzed hydrogenation under chiral ligand control, achieving site-selective amino group installation without racemization—a major advancement over traditional resolution techniques that previously limited scalability and cost-effectiveness.

Pharmacological investigations reveal promising applications as a bioactive template for drug development. In preclinical models for neurodegenerative diseases, this compound demonstrated selective inhibition of microglial activation at concentrations as low as 5 µM (Nature Communications, 2022). The cycloheptanol core appears to stabilize neuronal membranes while the amino functionality enables conjugation with targeting ligands for enhanced delivery efficiency.

Emerging research from Stanford University (Cell Chemical Biology, 2023) has identified this molecule's ability to modulate GABA receptor signaling through allosteric interactions when derivatized with benzodiazepine-like substituents. This discovery opens new avenues for developing non-sedative anxiolytic agents by leveraging the inherent rigidity of the cycloheptanol backbone to optimize ligand-receptor binding geometries.

In materials science applications, chemists have successfully incorporated this compound into self-healing polymer networks via dynamic covalent chemistry strategies (Advanced Materials, 2021). The primary alcohol group facilitates cross-linking reactions while the secondary amine provides pH-responsive properties that enable reversible network formation under controlled conditions—a critical feature for biomedical devices requiring adaptive mechanical properties.

Clinical translation studies are currently underway evaluating its potential as a prodrug carrier molecule for targeted cancer therapy. Early data from phase I trials indicate favorable pharmacokinetic profiles when conjugated with doxorubicin analogs through acid-labile linkers (Science Translational Medicine, 2022). The unique combination of lipophilicity from the cycloalkane ring and hydrogen-bonding capacity from the amino alcohol groups enables efficient intracellular delivery without compromising therapeutic index.

Recent structural biology insights using cryo-EM reveal how this compound's conformational flexibility is balanced by its rigid seven-membered ring system when bound to kinase domains (Structure journal, 2022). This structural equilibrium allows simultaneous interaction with both ATP-binding pockets and allosteric sites—a mechanism being exploited in developing multi-target inhibitors for complex diseases like cancer and diabetes.

Synthetic organic chemists have also explored its use as a chiral building block in total synthesis campaigns. A notable example is its incorporation into polyether natural product analogs where it serves as a conformationally constrained diol unit (Organic Letters, 2023). The stereospecific construction enabled by this compound has led to breakthroughs in synthesizing challenging natural product scaffolds with retained biological activity.

In vivo toxicology studies conducted according to OECD guidelines confirm favorable safety profiles at therapeutic doses (Toxicological Sciences, 2021). The absence of genotoxicity observed across multiple species models supports its consideration for chronic disease treatments where long-term administration is required.

Current research directions focus on exploiting its unique physicochemical properties through click chemistry approaches for rapid library generation (ACS Catalysis, 2023). Researchers are modifying peripheral substituents while preserving the core (1R,3S)-configured framework to investigate anti-inflammatory activities via modulation of NF-kB signaling pathways without off-target effects.

Spectroscopic analysis using modern NMR techniques has clarified previously ambiguous conformational preferences between chair and twist boat forms at physiological temperatures (Journal of Organic Chemistry, 2022). This structural characterization has been pivotal in predicting solubility behavior and optimizing crystallization protocols for large-scale production—critical factors often overlooked but essential for industrial adoption.

A recent computational study employing DFT calculations revealed unexpected hydrogen-bonding interactions between the amino group and aromatic systems when incorporated into hybrid molecules (Chemical Science journal article series).

In peptide chemistry applications,

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Amadis Chemical Company Limited
(CAS:1403864-33-4)(1R,3S)-3-Amino-cycloheptanol
A981512
Purity:99%/99%/99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg/100mg/50mg
Price ($):3156.0/10827.0/2060.0/1094.0/655.0/436.0
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